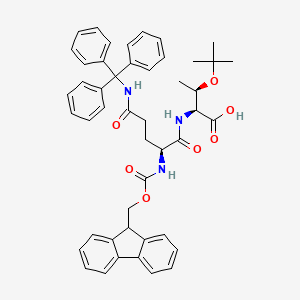

Fmoc-Gln(Trt)-Thr(tBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H49N3O7 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |

InChI |

InChI=1S/C47H49N3O7/c1-31(57-46(2,3)4)42(44(53)54)49-43(52)40(48-45(55)56-30-39-37-26-16-14-24-35(37)36-25-15-17-27-38(36)39)28-29-41(51)50-47(32-18-8-5-9-19-32,33-20-10-6-11-21-33)34-22-12-7-13-23-34/h5-27,31,39-40,42H,28-30H2,1-4H3,(H,48,55)(H,49,52)(H,50,51)(H,53,54)/t31-,40+,42+/m1/s1 |

InChI Key |

TVIXQLYLQZBUPB-KYVGDJDASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(C)(C)C |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gln(Trt)-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gln(Trt)-Thr(tBu)-OH is a crucial dipeptide building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of glutamine and threonine residues into complex peptide sequences. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a visual representation of the synthesis workflow.

Core Chemical Properties

The dipeptide is supplied as a lyophilized powder and possesses the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C47H49N3O7 | [1][2] |

| Molecular Weight | 767.9 g/mol | [2] |

| Appearance | Lyophilized powder | [1] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Solubility | Readily soluble in standard peptide synthesis solvents like DMF. | [3][4] |

| Storage Conditions | Long-term storage at -20°C to -80°C for up to 6 months. Short-term storage at 4°C for up to one week. Avoid repeated freeze-thaw cycles. | [1] |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS involves a cyclical process of deprotection, coupling, and washing. The trityl (Trt) group on the glutamine side chain and the tert-butyl (tBu) group on the threonine side chain provide crucial protection to prevent unwanted side reactions during synthesis.[5][6] The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus is a temporary protecting group removed at each cycle to allow for the addition of the next amino acid.

-

Objective: To prepare the solid support for peptide synthesis.

-

Protocol:

-

Objective: To remove the N-terminal Fmoc group from the resin-bound amino acid to expose a free amine for the subsequent coupling step.

-

Protocol:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[9]

-

Agitate the mixture at room temperature for 1-2 minutes.[7][9]

-

Drain the piperidine solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-7 minutes.[7][9]

-

Drain the solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine.[8]

-

-

Objective: To couple the this compound dipeptide to the free amine on the resin.

-

Protocol:

-

In a separate vial, dissolve this compound (1.5-4 equivalents relative to the resin loading), a coupling reagent such as HBTU (1.5-4 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (3-8 equivalents) in DMF.[10][11]

-

Pre-activate the mixture by allowing it to stand for 1-2 minutes.[7][11]

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[7]

-

Drain the coupling solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).[11]

-

-

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups (Trt and tBu).

-

Protocol:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing a strong acid. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to prevent side reactions with the cleaved protecting groups.[3][12][13]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10-20 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours. The Trt and tBu groups are acid-labile and will be removed during this step.[3][12][14]

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the solid-phase peptide synthesis process using this compound.

References

- 1. cusabio.com [cusabio.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Application of Fmoc-Gln(Trt)-Thr(tBu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gln(Trt)-Thr(tBu)-OH is a high-purity, protected dipeptide building block integral to modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, strategic applications, and detailed experimental protocols. The use of such pre-formed dipeptides is particularly advantageous in the synthesis of complex, lengthy, or aggregation-prone peptides, offering enhanced efficiency, purity, and yield over traditional stepwise amino acid coupling.

This dipeptide consists of a glutamine (Gln) residue N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side-chain amide protected by a bulky trityl (Trt) group. This is followed by a threonine (Thr) residue with its side-chain hydroxyl group protected by a tert-butyl (tBu) group. The C-terminus remains as a free carboxylic acid, ready for activation and coupling.

Core Applications and Advantages

The primary application of this compound is as a strategic tool in Fmoc-based solid-phase peptide synthesis to overcome common challenges associated with "difficult" sequences.

Advantages:

-

Improved Solubility and Handling: The Trt protecting group on the glutamine side chain significantly enhances the solubility of the dipeptide in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected or less bulky protected counterparts.[1]

-

Prevention of Side Reactions: The robust Trt group effectively prevents the dehydration of the glutamine side-chain amide to a nitrile during the activation step, a common side reaction that leads to impurities.[1]

-

Enhanced Coupling Efficiency in Aggregation-Prone Sequences: For peptide sequences prone to forming secondary structures (e.g., β-sheets) on the resin, which can hinder subsequent coupling steps, the incorporation of a pre-formed dipeptide can disrupt these interactions and facilitate a more efficient synthesis.

-

Increased Purity and Yield: By minimizing side reactions and improving coupling efficiency, the use of this compound can lead to a crude peptide product of higher purity, simplifying downstream purification and increasing the overall yield.[1]

Physicochemical and Technical Data

A summary of the key technical data for this compound and its constituent protected amino acids is provided below for easy reference and comparison.

| Property | This compound | Fmoc-Gln(Trt)-OH | Fmoc-Thr(tBu)-OH |

| Molecular Formula | C₄₇H₄₉N₃O₇ | C₃₉H₃₄N₂O₅ | C₂₁H₂₅NO₅ |

| Molecular Weight | 767.91 g/mol | 610.71 g/mol | 383.44 g/mol |

| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |

| Purity (HPLC) | Typically ≥98% | Typically ≥98% | Typically ≥98% |

| Solubility | Soluble in DMF, NMP | Soluble in DMF | Soluble in DMF |

| Storage Conditions | -20°C, desiccated | 2-8°C, desiccated | 2-8°C, desiccated |

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Resin with a suitable linker and the initial amino acid attached (e.g., Rink Amide resin)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Step-by-Step Protocol

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Dipeptide Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored by a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.

-

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams created using the DOT language provide a visual representation of the SPPS workflow and the chemical logic behind the use of protecting groups.

Biological Relevance of the Gln-Thr Motif

For researchers in drug development, understanding the biological context of peptide sequences is paramount. The glutamine-threonine (Gln-Thr or QT) motif is found in numerous proteins and can be critical for their function, particularly in signaling pathways.

-

Kinase Substrate Recognition: The Gln-Thr motif is recognized by several protein kinases. For instance, some mitogen-activated protein kinases (MAPKs) phosphorylate substrates containing a TQ motif, where the threonine is the phospho-acceptor site. This phosphorylation event can trigger downstream signaling cascades involved in cell growth, differentiation, and stress responses.

-

Protein-Protein Interactions: The polar nature of both glutamine and threonine allows them to participate in hydrogen bonding, which is crucial for mediating specific protein-protein interactions. These interactions are fundamental to the assembly of signaling complexes and the regulation of enzyme activity.

-

Neuropeptide Function: The Gln-Thr sequence is present in various neuropeptides that play roles in neurotransmission and neuromodulation. For example, certain analogs of gonadotropin-releasing hormone (GnRH) contain this motif, which can influence receptor binding and biological activity.

The ability to efficiently and reliably synthesize peptides containing the Gln-Thr motif using building blocks like this compound is therefore of significant interest for researchers studying these biological processes and developing novel peptide-based therapeutics.

Conclusion

This compound is a valuable reagent for peptide chemists, offering a strategic advantage in the synthesis of challenging peptide sequences. Its use can lead to higher purity and yield of the final product by improving solubility and preventing common side reactions. The detailed protocols and workflow diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this dipeptide in their synthetic endeavors, ultimately facilitating the creation of complex peptides for a wide range of scientific applications.

References

Unveiling the Molecular Weight of Fmoc-Gln(Trt)-Thr(tBu)-OH: A Detailed Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular weight of the dipeptide Fmoc-Gln(Trt)-Thr(tBu)-OH, a crucial building block in solid-phase peptide synthesis. This document is intended for researchers, scientists, and professionals engaged in drug development and peptide chemistry, offering a detailed breakdown of its constituent components and the principles governing its molecular mass.

Executive Summary

The calculated molecular weight of this compound is 767.93 g/mol . This value is derived from the summation of the molecular weights of its precursor amino acid derivatives, Fmoc-Gln(Trt)-OH and H-Thr(tBu)-OH, followed by the subtraction of the molecular weight of a single water molecule, which is eliminated during the formation of the peptide bond. A thorough understanding of these molecular characteristics is fundamental for precise experimental design and the accurate interpretation of analytical data in synthetic peptide applications.

Quantitative Data Summary

The molecular weights of the individual components and the final dipeptide are summarized in the table below for straightforward reference and comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.72 |

| H-Thr(tBu)-OH | C₈H₁₇NO₃ | 175.23[1][2][3] |

| Water | H₂O | 18.02 |

| This compound | C₄₇H₄₉N₃O₇ | 767.93 |

Experimental Protocols

The determination of the molecular weight of this compound is a theoretical calculation based on the established molecular weights of its constituent protected amino acids and the fundamental principles of peptide bond formation.

Methodology for Molecular Weight Calculation:

-

Identify Constituent Amino Acids: The dipeptide consists of Fluorenylmethyloxycarbonyl-L-glutamine(trityl) (Fmoc-Gln(Trt)-OH) and L-threonine(tert-butyl) (H-Thr(tBu)-OH).

-

Obtain Individual Molecular Weights: The molecular weight of each protected amino acid is obtained from established chemical data. The molecular weight for Fmoc-Gln(Trt)-OH is 610.72 g/mol . The molecular weight for H-Thr(tBu)-OH is 175.23 g/mol [1][2][3].

-

Account for Peptide Bond Formation: The formation of a peptide bond between the two amino acid residues involves a dehydration reaction, resulting in the loss of one molecule of water. The molecular weight of water is approximately 18.02 g/mol .

-

Calculate Final Molecular Weight: The molecular weight of the dipeptide is calculated using the following formula: Molecular Weight of Dipeptide = (Molecular Weight of Fmoc-Gln(Trt)-OH + Molecular Weight of H-Thr(tBu)-OH) - Molecular Weight of H₂O 767.93 g/mol = (610.72 g/mol + 175.23 g/mol ) - 18.02 g/mol

Visualizations

Peptide Bond Formation Workflow

The following diagram illustrates the condensation reaction that forms the dipeptide this compound from its constituent amino acid derivatives.

Caption: Formation of the dipeptide from its precursor amino acids.

References

The Strategic Role of the tert-Butyl (tBu) Protecting Group for Threonine in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (tBu) protecting group plays a pivotal role in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its application to the hydroxyl side chain of threonine (Thr) is a cornerstone of this methodology, ensuring the prevention of undesirable side reactions and enabling the efficient assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the tBu protecting group's function in relation to threonine, including detailed experimental protocols, quantitative data, and workflow visualizations.

The Imperative for Side-Chain Protection of Threonine

Threonine, an essential amino acid, possesses a secondary hydroxyl group on its side chain. While crucial for the biological function of many peptides and proteins, this hydroxyl group introduces a reactive site that can interfere with the peptide coupling process during synthesis. Unprotected threonine hydroxyl groups can lead to several side reactions, including:

-

O-acylation: The hydroxyl group can be acylated by the activated C-terminal of the incoming amino acid, leading to the formation of ester linkages and branched peptide chains.

-

Dehydration: Under certain activation conditions, the hydroxyl group can undergo dehydration.

-

Side-chain modifications: The hydroxyl group can be susceptible to modification during various steps of the synthesis and cleavage processes.

To circumvent these issues and ensure the fidelity of the peptide sequence, the threonine side chain's hydroxyl group is temporarily masked with a protecting group. The tert-butyl (tBu) group has emerged as a preferred choice in Fmoc-based solid-phase peptide synthesis (SPPS) due to its unique chemical properties.

The tBu Protecting Group in the Fmoc/tBu Orthogonal Strategy

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, relying on the use of two distinct classes of protecting groups that can be removed under different conditions. This orthogonality is key to the selective and sequential deprotection required for peptide chain elongation.[1]

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the amino acid and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2]

-

Side-chain tBu (tert-butyl) group: This group protects reactive side chains, such as the hydroxyl group of threonine, and is labile to acidic conditions, most commonly trifluoroacetic acid (TFA).[2]

The stability of the tBu ether linkage on the threonine side chain to the basic conditions used for Fmoc removal is a critical feature of this strategy. This ensures that the side chain remains protected throughout the iterative cycles of peptide chain elongation.[3]

Physicochemical Properties and Stability of Fmoc-Thr(tBu)-OH

The protected amino acid derivative, Fmoc-Thr(tBu)-OH, is a stable, crystalline solid that is readily incorporated into peptide synthesis protocols.[3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇NO₅ | [4] |

| Molecular Weight | 397.46 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 131-134 °C | [3] |

| Optical Activity ([α]20/D) | +16±1° (c = 1% in ethyl acetate) | [3] |

| Solubility | Soluble in polar organic solvents such as DMSO and ethanol. | [4] |

| Stability | Stable to basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection. | [3][5] |

Cleavage of the tBu Protecting Group from Threonine

The removal of the tBu protecting group from the threonine side chain occurs simultaneously with the cleavage of the peptide from the solid support at the final stage of synthesis. This is achieved by treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA).[3]

The cleavage mechanism involves the protonation of the ether oxygen by TFA, followed by the departure of the stable tert-butyl cation. This carbocation is a reactive electrophile that can lead to side reactions if not properly scavenged.

Side Reactions and the Role of Scavengers

The liberated tert-butyl cation can alkylate electron-rich residues in the peptide chain, such as tryptophan and methionine. To prevent these unwanted modifications, scavengers are added to the cleavage cocktail.[6] These are nucleophilic species that efficiently trap the carbocations.

Commonly used scavengers and their functions are detailed in the table below.

| Scavenger | Typical Concentration | Function | Reference |

| Water (H₂O) | 2.5 - 5% | Proton source and scavenger for some carbocations. | [7] |

| Triisopropylsilane (TIS) | 1 - 2.5% | Reduces the trityl cation and scavenges other carbocations. | [8] |

| 1,2-Ethanedithiol (EDT) | 2.5% | A strong reducing agent and scavenger for various protecting groups. | [9] |

| Thioanisole | 5% | Scavenges carbocations and prevents side reactions with tryptophan. | [10] |

| Phenol | 5% | Scavenges various carbocations. | [9] |

The choice of scavenger cocktail depends on the amino acid composition of the peptide. For peptides containing Thr(tBu) but lacking other sensitive residues, a simple TFA/water/TIS mixture is often sufficient. However, for more complex peptides, a more comprehensive scavenger cocktail is required. A study on a cysteine-containing peptide showed that reducing the TFA content can lead to incomplete removal of the tBu group from serine and threonine.[7] Another study highlighted that in the absence of suitable scavengers, O-sulfonation of serine and threonine can occur during the removal of Pmc or Mtr protecting groups from arginine residues.[11]

Experimental Protocols

Synthesis of Fmoc-Thr(tBu)-OH

The synthesis of Fmoc-Thr(tBu)-OH is a multi-step process that involves the protection of the threonine side chain with a tBu group, followed by the introduction of the Fmoc group on the α-amino group. Several methods have been reported, and a general, illustrative protocol is provided below.[12][13]

Step 1: Protection of the Threonine Side Chain as a tBu Ether

-

Suspend L-threonine in a suitable solvent such as dioxane.[2]

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Introduce isobutylene gas into the reaction mixture under pressure and stir at room temperature for several days.

-

Neutralize the reaction mixture and extract the O-tert-butyl-L-threonine.

Step 2: Introduction of the Fmoc Group

-

Dissolve the O-tert-butyl-L-threonine in an aqueous solution of a weak base, such as sodium carbonate.

-

Add a solution of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in a suitable organic solvent, such as dioxane.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the reaction mixture and extract the Fmoc-Thr(tBu)-OH.

-

Purify the product by recrystallization or chromatography. A purification method involves dissolving the crude product in toluene, heating, and then cooling to induce crystallization, yielding the purified amino acid.[14]

Incorporation of Fmoc-Thr(tBu)-OH into a Peptide Chain during SPPS

The following protocol outlines the general steps for coupling Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 10-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.

-

Coupling:

-

Dissolve Fmoc-Thr(tBu)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an activation base, such as DIPEA (N,N-diisopropylethylamine).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of a Thr(tBu)-Containing Peptide

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tBu group from threonine.

-

Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and then with a volatile solvent like dichloromethane (DCM). Dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K , which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/water/TIS (95:2.5:2.5 v/v) can be used.[15]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptidyl-resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the protecting groups used.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

-

-

Peptide Isolation:

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecule impurities.

-

Dry the peptide under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the key processes involving the tBu protecting group for threonine.

Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Caption: Protection and Deprotection of the Threonine Side Chain.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern peptide chemistry, particularly for the protection of the threonine side-chain hydroxyl group in Fmoc-based solid-phase peptide synthesis. Its stability to the basic conditions required for Fmoc removal and its clean cleavage under acidic conditions provide the necessary orthogonality for the successful synthesis of complex peptides. A thorough understanding of its properties, cleavage kinetics, and potential side reactions, along with the appropriate use of scavengers, is crucial for researchers, scientists, and drug development professionals to achieve high-purity, high-yield peptide products. The detailed protocols and workflows provided in this guide serve as a valuable resource for the practical application of the tBu protecting group in the synthesis of threonine-containing peptides.

References

- 1. peptide.com [peptide.com]

- 2. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method - Google Patents [patents.google.com]

- 14. ajpamc.com [ajpamc.com]

- 15. Bot Detection [iris-biotech.de]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Gln(Trt)-Thr(tBu)-OH into Hydrophobic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides via solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the propensity of the growing peptide chain to aggregate on the solid support.[1] This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification of the target peptide.[2][3] Peptides rich in hydrophobic residues such as Val, Ile, Leu, and Phe are particularly susceptible to forming stable secondary structures, like β-sheets, which drive this aggregation.[4]

A key strategy to mitigate aggregation is the incorporation of building blocks that disrupt these secondary structures.[5][6] Dipeptides, particularly those that introduce a "kink" in the peptide backbone, have proven effective in improving solvation and reaction kinetics during SPPS.[7][8] The dipeptide Fmoc-Gln(Trt)-Thr(tBu)-OH is a valuable tool in this context. The bulky trityl (Trt) protecting group on the glutamine side chain and the tert-butyl (tBu) group on threonine, combined with the inherent properties of the Gln-Thr sequence, can effectively disrupt the hydrogen-bonding patterns that lead to aggregation.[9][10] The use of Fmoc-Gln(Trt)-OH is also known to improve solubility and lead to purer peptides.[9][10]

These application notes provide a detailed protocol for the efficient incorporation of this compound into hydrophobic peptide sequences, leading to improved synthesis outcomes. The presented methodologies are designed to be broadly applicable for researchers in basic science and drug development.

Rationale for Using this compound

The primary motivation for utilizing this compound as a single building block is to overcome the synthetic difficulties associated with hydrophobic and aggregation-prone peptide sequences.

-

Disruption of Secondary Structures: The Gln-Thr sequence, when incorporated as a dipeptide, can act as a "structure-breaker." Similar to the principle of pseudoproline dipeptides derived from threonine, the specific geometry of the dipeptide can introduce a kink in the peptide backbone, disrupting the formation of β-sheets that are a primary cause of aggregation.[7][8]

-

Improved Solubility and Solvation: The bulky side-chain protecting groups (Trt and tBu) enhance the solubility of the growing peptide chain in the organic solvents used for SPPS, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9][11] Improved solvation ensures better access of reagents to the reactive sites, leading to more efficient coupling and deprotection reactions.

-

Enhanced Coupling Efficiency: By pre-forming the Gln-Thr peptide bond, the risk of difficult coupling of the individual amino acids sequentially is mitigated. This is particularly advantageous when synthesizing long or complex hydrophobic peptides where each coupling step is critical.[2]

Experimental Protocols

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

-

Base:

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Fmoc-Deprotection Solution:

-

20% (v/v) piperidine in DMF

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

NMP (N-Methyl-2-pyrrolidone), peptide synthesis grade

-

DCM (Dichloromethane)

-

-

Washing Solvents:

-

DMF, DCM, Isopropanol

-

-

Cleavage Cocktail:

-

Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v) or similar standard cleavage cocktail

-

-

Precipitation and Washing:

-

Cold diethyl ether

-

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a generic hydrophobic peptide incorporating the this compound dipeptide. The synthesis can also be adapted for automated peptide synthesizers.

Workflow for SPPS of a Hydrophobic Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a hydrophobic peptide.

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Stepwise Coupling of Initial Amino Acids:

-

Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor coupling completion using a Kaiser test.

-

Wash the resin as in step 3.

-

Repeat the deprotection and coupling cycle for subsequent amino acids until the point of dipeptide incorporation.

-

-

Incorporation of this compound:

-

Deprotect the N-terminal Fmoc group as described in step 2.

-

Wash the resin thoroughly.

-

Pre-activate this compound (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF for 5-10 minutes. The use of HATU is recommended for coupling dipeptides to overcome potential steric hindrance.

-

Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. A longer coupling time may be necessary for the dipeptide.

-

Monitor the coupling reaction with a Kaiser test. If the test is positive, a recoupling step may be necessary.

-

Wash the resin as in step 3.

-

-

Continuation of Peptide Synthesis: Continue the synthesis by repeating the deprotection and coupling cycles with the remaining amino acids.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Final Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x) and dry under vacuum.

-

Cleavage and Global Deprotection:

-

Treat the dried peptidyl-resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Quantitative Data and Expected Outcomes

The use of this compound is expected to significantly improve the yield and purity of hydrophobic peptides compared to a standard stepwise synthesis approach. The following table provides a representative comparison based on typical outcomes reported in the literature for difficult sequences.

| Synthesis Strategy | Crude Peptide Yield (%) | Purity by RP-HPLC (%) |

| Stepwise Addition of Gln and Thr | 25-40 | 30-50 |

| Incorporation of this compound | 50-70 | 65-85 |

Note: These are estimated values and actual results will vary depending on the specific peptide sequence, length, and synthesis conditions.

The theoretical yield of a peptide decreases exponentially with each coupling and deprotection step. For example, a 99% yield at each of the 140 steps of synthesizing a 70-mer peptide results in an overall theoretical yield of only 24%.[12] By incorporating a dipeptide, the number of synthesis cycles is reduced, and the efficiency of the overall process is increased, leading to a higher final yield.

Potential Application in a Biological Context: A Signaling Pathway

Glutamine and Threonine residues, with their polar side chains, can play crucial roles in the structure and function of transmembrane proteins.[13] They can participate in hydrogen bonding networks that stabilize helix-helix interactions within the membrane, which is a common mechanism for receptor activation.[14] The following diagram illustrates a plausible signaling pathway where a Gln-Thr motif within a transmembrane domain mediates receptor dimerization and activation of a downstream kinase cascade.

Receptor Dimerization Mediated by a Gln-Thr Motif

Caption: A hypothetical signaling pathway initiated by receptor dimerization.

In this model, the binding of an extracellular ligand induces a conformational change in the receptor monomers, exposing the Gln-Thr motif within their transmembrane domains. This motif then facilitates a specific interaction between the two receptor monomers, leading to dimerization and autophosphorylation of their intracellular kinase domains. This initiates a downstream phosphorylation cascade, ultimately leading to the activation of a transcription factor and a change in gene expression. The study of synthetic peptides corresponding to these transmembrane domains is crucial for understanding the molecular details of such interactions.

Conclusion

The incorporation of this compound as a dipeptide building block is a highly effective strategy for improving the synthesis of hydrophobic and aggregation-prone peptides. By disrupting the formation of secondary structures on the resin, this approach leads to significantly higher crude peptide yields and purities. The protocols and data presented herein provide a practical guide for researchers to overcome common challenges in SPPS and successfully synthesize difficult peptide sequences for a wide range of applications in research and drug development.

References

- 1. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Pseudoproline - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]

- 11. biotage.com [biotage.com]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. Amino acid - Wikipedia [en.wikipedia.org]

- 14. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acidic Deprotection of Trityl (Trt) and tert-Butyl (tBu) Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trityl (Trt) and tert-Butyl (tBu) groups are widely utilized as protecting groups for various functional groups, particularly hydroxyls, amines, and thiols, in the synthesis of complex organic molecules such as peptides and oligonucleotides. Their widespread use stems from their stability in a range of reaction conditions and, crucially, their susceptibility to removal under acidic conditions. The acid-lability of both groups is centered on the formation of stable carbocations upon cleavage. This document provides detailed application notes and experimental protocols for the acidic deprotection of Trt and tBu groups, including quantitative data for reaction conditions and mechanistic diagrams to facilitate a comprehensive understanding.

Deprotection Mechanisms

The acidic deprotection of both Trt and tBu groups proceeds via a similar mechanistic pathway involving protonation of a heteroatom (typically oxygen, nitrogen, or sulfur) attached to the protecting group, followed by the departure of the protecting group as a stable carbocation.

The Trityl cation is particularly stable due to the extensive resonance delocalization over its three phenyl rings.[1] The tert-Butyl cation is a stable tertiary carbocation.[2] The generation of these carbocations can lead to side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine.[3] To prevent these undesired reactions, scavengers are often added to the reaction mixture to trap the carbocations.[1][4] Common scavengers include trialkylsilanes (e.g., triisopropylsilane, TIS), water, and thiols (e.g., ethanedithiol, EDT).[4][5]

Quantitative Data Summary

The following tables summarize common conditions for the acidic deprotection of Trityl and tert-Butyl groups, providing a comparative overview for easy reference.

Table 1: Acidic Deprotection Conditions for the Trityl (Trt) Group

| Acid Reagent | Concentration | Solvent | Temperature | Time | Scavengers | Notes |

| Trifluoroacetic Acid (TFA) | 1-10% | Dichloromethane (DCM) | Room Temp. | 30 min | Triethylsilane (TES) | Selective deprotection, especially for Trt on Ser side chains.[4] |

| Trifluoroacetic Acid (TFA) | 90-95% | Water/DCM | Room Temp. | 10 min - 2h | Water, TES, EDT | Commonly used for final deprotection in peptide synthesis.[4][6] |

| Formic Acid | 97+% (cold) | None | Room Temp. | 3 min | None | Evaporation steps are crucial for workup.[1] |

| Acetic Acid | - | Dioxane/EtOH/Et2O | - | - | None | Can be used for deprotection in the presence of silyl ethers.[1] |

| HCl (transferred by PTC) | - | Toluene | Ambient | - | None | Phase-transfer catalysis can be employed for mild deprotection.[7] |

| Dichloroacetic Acid | 20% | Dichloromethane (DCM) | Room Temp. | 10 min | - | Described for the deprotection of Ser(Trt).[8] |

Table 2: Acidic Deprotection Conditions for the tert-Butyl (tBu) Group

| Acid Reagent | Concentration | Solvent | Temperature | Time | Scavengers | Notes |

| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp. | - | - | A common condition for deprotecting tBu esters.[9] |

| Trifluoroacetic Acid (TFA) | 95% | Water | Room Temp. | 20-30 min | Appropriate for peptide | Standard for simultaneous deprotection with other acid-labile groups.[10] |

| Trifluoroacetic Acid (TFA) | 1:1 with DCM | Dichloromethane (DCM) | Room Temp. | 5 h | - | Used for deprotection of tBu esters.[11] |

| Trifluoroacetic Acid (TFA) | Neat (95%) | None | - | - | - | Effective for tBu deprotection in peptide synthesis.[9] |

| ZnBr2 | - | Dichloromethane (DCM) | - | - | - | A Lewis acid alternative for selective deprotection.[12] |

| Aqueous Phosphoric Acid | - | - | - | - | - | A mild and environmentally friendly option.[13][14] |

Experimental Protocols

The following are representative experimental protocols for the acidic deprotection of Trt and tBu groups.

Protocol 1: Deprotection of a Trityl-Protected Alcohol using Formic Acid [1]

-

Reaction Setup: Treat the Trityl-protected compound (e.g., 200 mg, 0.4 mmol) with cold formic acid (3 mL, 97+%).

-

Reaction: Stir the mixture for 3 minutes at room temperature.

-

Workup:

-

Evaporate the formic acid using an oil pump at room temperature.

-

Add dioxane to the residue and evaporate again. Repeat this step once more.

-

Add ethanol (EtOH) to the residue and evaporate.

-

Add diethyl ether (Et2O) to the residue and evaporate.

-

Extract the final residue with warm water (10 mL).

-

Filter the aqueous solution to remove the insoluble triphenylmethanol byproduct.

-

Evaporate the filtrate in vacuo to obtain the deprotected product.

-

Protocol 2: General Procedure for TFA-Mediated Deprotection of tBu and Trt Groups in Peptide Synthesis [10]

-

Reaction Setup: Dissolve the protected peptide in a cleavage cocktail of 95% TFA in water (v/v). A typical ratio is 5 to 10 mL of the cocktail per gram of protected peptide.

-

Scavengers: Add appropriate scavengers to the mixture based on the amino acid composition of the peptide.

-

Reaction: Stir the mixture at room temperature for 20 to 30 minutes. For peptides containing multiple arginine residues, the deprotection time may need to be extended.

-

Precipitation: Slowly add ice-cold ether (methyl tert-butyl ether or diisopropyl ether), approximately ten times the volume of TFA, to the reaction mixture to precipitate the deprotected peptide.

-

Isolation: Filter the precipitate and wash it with a small amount of cold ether to obtain the crude product.

Protocol 3: Selective Deprotection of a Trityl Group using Dilute TFA in DCM [4]

-

Reaction Setup: Dissolve the Trityl-protected compound in a solution of 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Scavengers: Add 2.5% Triethylsilane (TES) to the reaction mixture.

-

Reaction: Stir the solution at room temperature for 30 minutes.

-

Workup:

-

Evaporate the solvent and excess reagents under reduced pressure.

-

The crude product can then be purified by appropriate methods, such as chromatography.

-

Diagrams

The following diagrams illustrate the deprotection mechanisms and a general experimental workflow.

Caption: Acidic deprotection of Trt and tBu groups.

Caption: General workflow for acidic deprotection.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bot Detection [iris-biotech.de]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. tert-Butyl Ethers [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Phosphopeptides Using Protected Amino Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these phosphorylation events often relies on the use of synthetic phosphopeptides as tools for kinase and phosphatase activity assays, antibody production, and structural biology. The most prevalent and robust method for chemically synthesizing phosphopeptides is the "building block" approach within Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This strategy involves the incorporation of pre-phosphorylated and protected amino acid monomers into the growing peptide chain.

While the use of single phosphoamino acid building blocks is the industry standard, the application of protected dipeptide building blocks containing a phosphorylated residue presents a potential, albeit less common, strategy. This approach could theoretically offer advantages in certain contexts, such as overcoming aggregation in difficult sequences or improving coupling efficiency at specific junctions. These application notes provide detailed protocols for the standard synthesis of phosphopeptides using single protected phosphoamino acid building blocks and discuss the prospective application of dipeptide building blocks.

Core Concepts in Phosphopeptide Synthesis

The building block approach is generally preferred over "global phosphorylation" (post-synthesis phosphorylation of the assembled peptide) due to its specificity and higher yields. The key to successful synthesis lies in the selection of appropriate protecting groups for the phosphate moiety. For Fmoc-SPPS, the monobenzyl (Bzl) protecting group is commonly used for phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid).[1]

A significant challenge, particularly with pSer and pThr, is the risk of β-elimination under basic conditions, which can lead to the formation of dehydroalanine or dehydroaminobutyric acid, respectively.[2][3] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

I. Synthesis of Phosphopeptides Using Single Protected Phosphoamino Acid Building Blocks

This section details the standard and widely adopted protocol for phosphopeptide synthesis.

Materials and Reagents

| Reagent | Purpose | Typical Supplier |

| Fmoc-Rink Amide Resin | Solid support for peptide synthesis | Novabiochem®, Iris Biotech |

| Fmoc-L-amino acids | Standard amino acid building blocks | Novabiochem®, ChemPep |

| Fmoc-Ser(PO(OBzl)OH)-OH | Protected phosphoserine building block | Sigma-Aldrich, Iris Biotech |

| Fmoc-Thr(PO(OBzl)OH)-OH | Protected phosphothreonine building block | Sigma-Aldrich, Iris Biotech |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Protected phosphotyrosine building block | Sigma-Aldrich, Iris Biotech |

| HBTU/HATU | Coupling reagent | Various |

| HOBt | Coupling additive | Various |

| DIPEA (N,N-Diisopropylethylamine) | Base for coupling reaction | Various |

| Piperidine | Reagent for Fmoc deprotection | Various |

| DMF (N,N-Dimethylformamide) | Solvent | Various |

| DCM (Dichloromethane) | Solvent | Various |

| TFA (Trifluoroacetic acid) | Reagent for cleavage from resin | Various |

| TIS (Triisopropylsilane) | Scavenger for cleavage | Various |

| Acetonitrile (ACN) | HPLC solvent | Various |

| Water (HPLC grade) | HPLC solvent | Various |

Experimental Workflow

The synthesis of a phosphopeptide using single protected phosphoamino acid building blocks follows a standard SPPS cycle.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate tube, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and add it to the resin immediately.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to check for complete coupling (primary amines will be absent).

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Phosphoamino Acid Coupling:

-

Dissolve the Fmoc-phosphoamino acid building block (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) (3-5 eq.), HBTU (or HATU) (2.9-4.5 eq.), and HOBt (3-5 eq.) in a minimal volume of DMF.[3]

-

Add a higher excess of DIPEA (up to 15 eq.) to the mixture.[3] This is crucial for efficient coupling of the partially protected phosphate group.

-

Immediately add the activated mixture to the deprotected peptide-resin.

-

Allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is obtained.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions and analyze for the presence of the desired product.

-

-

Analysis:

-

Confirm the identity and purity of the phosphopeptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the phosphopeptide.

-

Quantitative Data Summary

The yield and purity of phosphopeptide synthesis can vary significantly depending on the sequence, length, and number of phosphorylated residues. The following table provides representative data from literature for phosphopeptide synthesis using the single building block approach.

| Peptide Sequence | Synthesis Scale (mmol) | Crude Purity (%) | Overall Yield (%) | Reference |

| Ac-Lys(IDA)-pTyr-Glu-Glu-Ile-Glu-Lys | 0.095 | >95 (after HPLC) | 25 | [4] |

| Ac-Lys(IDA)-pTyr-Glu-Glu-Ile-Glu-Lys(IDA) | 0.3 | >95 (after HPLC) | 36 | [4] |

| Multi-phosphorylated peptides (various) | 0.1 | 7.7 - 37.2 | 3.6 - 33.6 | [5] |

Note: Yields are highly sequence-dependent. The presence of multiple phosphorylation sites often leads to lower yields.

II. Synthesis of Phosphopeptides Using Protected Dipeptide Building Blocks (A Prospective Approach)

The use of protected dipeptide building blocks, while not standard for phosphopeptide synthesis, is a well-established strategy to overcome challenges in SPPS, such as aggregation and difficult coupling reactions.[6][7] A protected phosphodipeptide building block (e.g., Fmoc-Ala-pSer(OBzl)-OH) could potentially offer similar benefits.

Rationale for Using Phosphodipeptide Building Blocks

-

Improved Coupling Efficiency: By pre-forming the peptide bond between the phosphoamino acid and its preceding residue, a potentially difficult coupling step on the solid support is circumvented.

-

Reduced Side Reactions: Incorporating the phosphoresidue as part of a dipeptide might reduce the exposure of the sensitive phospho-serine or -threonine to the basic conditions of subsequent coupling cycles, potentially lowering the risk of β-elimination.

-

Overcoming Aggregation: Certain sequences are prone to aggregation during SPPS, leading to incomplete reactions. The introduction of a dipeptide can disrupt the secondary structures that cause aggregation.

Proposed Synthetic Strategy

The synthesis would involve two main phases: the solution-phase synthesis of the protected phosphodipeptide building block, followed by its incorporation during SPPS.

Hypothetical Protocol for Phosphodipeptide Synthesis and Incorporation

Protocol 4: Synthesis of a Protected Phosphodipeptide Building Block (Example: Fmoc-Ala-pSer(OBzl)-OH)

This protocol is a hypothetical adaptation of standard solution-phase peptide coupling techniques.

-

C-terminal Protection: Protect the carboxylic acid of H-pSer(OBzl)-OH, for example, as a methyl or benzyl ester.

-

Coupling: Dissolve Fmoc-Ala-OH (1 eq.) and the C-terminally protected H-pSer(OBzl)-OR (1 eq.) in an appropriate solvent like DMF or DCM. Add coupling reagents such as DCC (1.1 eq.) and HOBt (1.1 eq.). Stir the reaction at 0°C to room temperature until completion.

-

Work-up and Purification: Purify the resulting protected dipeptide by column chromatography.

-

Selective Deprotection: Selectively remove the C-terminal protecting group (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester, if compatible with the phosphate protecting group) to yield the final building block, Fmoc-Ala-pSer(OBzl)-OH.

Protocol 5: Incorporation of the Phosphodipeptide into SPPS

-

Follow the standard SPPS cycle (Protocol 1) for the synthesis of the peptide chain up to the point of incorporation of the dipeptide.

-

For the coupling step, use the pre-synthesized Fmoc-Xaa-pY(R)-OH dipeptide building block in place of a single amino acid.

-

The activation and coupling conditions would likely be similar to those for a single phosphoamino acid (see Protocol 1, step 4), using reagents like HATU and an excess of DIPEA to ensure efficient reaction.

-

After coupling the dipeptide, continue with the standard SPPS cycles for the remaining amino acids in the sequence.

Signaling Pathway Context

Phosphopeptides are integral to cellular signaling. For example, the binding of a phosphotyrosine-containing peptide to the SH2 domain of an adaptor protein like Grb2 is a key step in activating the Ras-MAPK pathway, which is crucial for cell proliferation and differentiation.

Conclusion

The synthesis of phosphopeptides is a cornerstone of modern chemical biology and drug discovery. The use of single protected phosphoamino acid building blocks in Fmoc-SPPS is a mature and reliable technology, enabling the routine synthesis of a wide range of phosphopeptides. While the application of protected phosphodipeptide building blocks is not yet a mainstream approach, it represents a logical extension of existing strategies to overcome specific synthetic challenges. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize phosphopeptides for their specific research needs.

References

- 1. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]

- 3. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 4. Synthesis and Evaluation of Phosphopeptides Containing Iminodiacetate Groups as Binding Ligands of the Src SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Building Blocks › PeptaNova [peptanova.de]

- 6. peptide.com [peptide.com]

- 7. Bot Detection [iris-biotech.de]

Application of Fmoc-Gln(Trt)-Thr(tBu)-OH in Cyclic Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the dipeptide derivative, Fmoc-Gln(Trt)-Thr(tBu)-OH, in the synthesis of cyclic peptides. The protocols are primarily based on the well-established methodologies of solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. A key application highlighted is the synthesis of complex cyclic lipopeptides like daptomycin and its analogs, which showcases the utility of these protected amino acid precursors.

The trityl (Trt) protection of the glutamine side chain and the tert-butyl (tBu) protection of the threonine side chain are crucial for preventing undesirable side reactions during peptide elongation and cyclization.[1] Fmoc-Gln(Trt)-OH, in particular, offers enhanced solubility in common organic solvents used in SPPS and effectively prevents the dehydration of the glutamine side chain.[1][2][3] The Fmoc/tBu orthogonal protection scheme allows for the selective removal of the N-terminal Fmoc group under basic conditions, while the acid-labile Trt and tBu groups remain intact until the final cleavage and deprotection step.[4][5]

I. Quantitative Data Summary

The following table summarizes representative yields for the synthesis of cyclic peptides and their linear precursors where Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH are incorporated. The data is compiled from studies on the synthesis of daptomycin and its analogs, which serve as a practical example of this application.

| Peptide Sequence/Analog | Synthesis Strategy | Cyclization Method | Overall Yield (%) | Purity (%) | Reference |

| Daptomycin Analog (Dap-E12-W13) | Fmoc-SPPS | On-resin esterification | Not explicitly stated | >95% (after HPLC) | [6][7] |

| Linear Depsipeptide Precursor | Fmoc-SPPS | - | Approx. 61.7% (after cleavage) | Not explicitly stated | [8] |

| Cyclic RGDfK Peptide | Fmoc-SPPS | Solution-phase | Improved efficiency with LiCl | Not explicitly stated | |

| N-methylated Cyclic Peptides | Fmoc-SPPS | Solution-phase | 4-5 days for synthesis | High | [1] |

II. Experimental Protocols

A. Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride resin, a common choice for producing protected peptide fragments.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-amino acids (including Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-chlorotrityl chloride resin in DMF in a reaction vessel for 1 hour.

-

Dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) and DIEA in DCM.

-

Add the amino acid solution to the drained resin and agitate for 2-4 hours.

-

Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes and drain.

-

Repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin extensively with DMF and DCM.

-

-

Amino Acid Coupling (including Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH):

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Gln(Trt)-OH), HBTU, and HOBt in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence until the linear peptide is fully assembled.

-

B. Peptide Cyclization

Cyclization can be performed either on-resin or in solution phase.

1. On-Resin Cyclization (Head-to-Tail):

-

After the final amino acid is coupled, deprotect the N-terminal Fmoc group as described above.

-

The C-terminal amino acid must be anchored to the resin via a side-chain linker to leave the C-terminal carboxyl group free.

-

Dissolve a coupling agent (e.g., PyBOP or HATU) and a base (e.g., DIEA) in DMF.

-

Add the cyclization cocktail to the resin-bound peptide.

-

Allow the reaction to proceed for 2-24 hours.

-

Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.

-

Once cyclization is complete, wash the resin thoroughly.

2. Solution-Phase Cyclization (Head-to-Tail):

-

After synthesis of the linear peptide, cleave the protected peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

-

Purify the linear protected peptide by HPLC.

-

Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.

-

Add a coupling reagent (e.g., HATU, HBTU, or PyBOP) and a non-nucleophilic base (e.g., DIEA or collidine).

-

Stir the reaction at room temperature for 12-48 hours.

-

Monitor the reaction by HPLC-MS.

-

Once complete, remove the solvent under reduced pressure.

C. Final Cleavage and Deprotection

This step removes the side-chain protecting groups (Trt and tBu) and cleaves the peptide from the resin (if not already done).

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the reactive trityl and tert-butyl cations released during deprotection.

-

Add the cleavage cocktail to the peptide-resin and stir for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

D. Purification

-

Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

III. Diagrams and Workflows

A. General Workflow for Cyclic Peptide Synthesis

Caption: General workflow for cyclic peptide synthesis using Fmoc-SPPS.

B. Logic of Orthogonal Protection and Deprotection

Caption: Orthogonal protection strategy in Fmoc/tBu-based synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Monitoring Coupling Efficiency of Fmoc-Gln(Trt)-Thr(tBu)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for monitoring the coupling efficiency of Fmoc-Gln(Trt)-Thr(tBu)-OH during solid-phase peptide synthesis (SPPS). Efficient peptide bond formation is critical for the synthesis of high-quality peptides. Incomplete coupling reactions can lead to the accumulation of deletion sequences, complicating purification and reducing the overall yield. The coupling of Fmoc-Gln(Trt)-OH to a resin-bound threonine residue, while generally efficient due to the protective groups, requires careful monitoring to ensure complete reaction.

Introduction

The dipeptide sequence Gln-Thr is found in numerous biologically active peptides. The successful synthesis of peptides containing this motif relies on the efficient formation of the peptide bond between glutamine and threonine. In Fmoc-based SPPS, Fmoc-Gln(Trt)-OH is commonly used to introduce glutamine. The trityl (Trt) protecting group on the side chain of glutamine prevents side reactions such as nitrile formation, which can occur with unprotected Gln residues, especially when using carbodiimide coupling reagents. The tert-butyl (tBu) group on the threonine side chain prevents undesired reactions at its hydroxyl group.

Monitoring the coupling reaction is essential to optimize reaction times and ensure the complete acylation of the N-terminal amine of the resin-bound threonine. This document outlines both qualitative and quantitative methods for this purpose.

Qualitative Monitoring of Coupling Efficiency

Qualitative tests provide a rapid, colorimetric assessment of the presence of free primary or secondary amines on the resin, indicating an incomplete coupling reaction.

Kaiser Test (for primary amines)

The Kaiser test is a highly sensitive method for detecting free primary amines.[1][2] A positive result (blue color) indicates that the N-terminal amine of the threonine residue is not fully coupled.

Protocol:

-

Withdraw a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.

-

Wash the beads thoroughly with N,N-dimethylformamide (DMF) (3 x 1 mL) and then with ethanol (3 x 1 mL) to remove residual reagents.

-

Add the following reagents to the washed beads in a small glass test tube:

-

2-3 drops of Reagent A (Potassium cyanide in pyridine/water)

-

2-3 drops of Reagent B (Ninhydrin in n-butanol)

-

2-3 drops of Reagent C (Phenol in n-butanol)

-

-

Heat the test tube at 100-120°C for 3-5 minutes.[2]

-

Observe the color of the beads and the solution.

Interpretation of Results:

| Observation | Interpretation | Action |

| Beads and solution are yellow/colorless | Complete coupling (no free primary amines) | Proceed to the next step (Fmoc deprotection) |

| Beads are blue, solution is colorless | Incomplete coupling | Recouple the amino acid |

| Beads and solution are blue | Significant amount of unreacted amine | Recouple; consider extending coupling time or changing coupling reagent |

Chloranil Test (for secondary amines)

While the threonine N-terminus is a primary amine, the chloranil test is useful for detecting secondary amines, such as proline, and can serve as a negative control in this context.[3]

Protocol:

-

Withdraw a small sample of resin beads (approximately 1-5 mg).

-

Wash the beads with DMF (3 x 1 mL).

-

Add 1-2 drops of 2% acetaldehyde in DMF.

-

Add 1-2 drops of 2% p-chloranil in DMF.

-

Let the mixture stand at room temperature for 5 minutes.

-

Observe the color of the beads.

Interpretation of Results:

| Observation | Interpretation |

| Beads are colorless or yellowish | No secondary amines present |

| Beads are blue or green | Secondary amines present (not expected for Thr) |

Quantitative Monitoring of Coupling Efficiency

Quantitative methods provide a more precise measure of coupling efficiency and are invaluable for optimizing synthesis protocols.

Spectrophotometric Monitoring of Fmoc Deprotection

The amount of Fmoc group released during the deprotection step is directly proportional to the number of successfully coupled amino acids in the preceding step. By measuring the UV absorbance of the dibenzofulvene-piperidine adduct, the coupling yield can be calculated.[3][4]

Protocol:

-

After the coupling reaction and subsequent washing steps, treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group.

-

Collect the piperidine solution containing the dibenzofulvene-piperidine adduct.

-

Dilute an aliquot of this solution with a known volume of 20% piperidine in DMF.

-

Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

-

Calculate the resin loading (mmol/g) or the coupling yield using the Beer-Lambert law:

-

Yield (%) = [(Absorbance × Dilution Factor × Volume of deprotection solution) / (ε × path length × initial loading × resin weight)] × 100

-

Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[5]

-

Data Presentation:

| Coupling Reagent | Coupling Time (min) | Absorbance at 301 nm | Calculated Coupling Yield (%) |

| HBTU/DIPEA | 60 | Data to be generated by the user | Data to be generated by the user |

| HATU/DIPEA | 60 | Data to be generated by the user | Data to be generated by the user |

| DIC/HOBt | 120 | Data to be generated by the user | Data to be generated by the user |

HPLC Analysis of Cleaved Dipeptide

A small amount of the dipeptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) to assess the purity and, indirectly, the coupling efficiency.

Protocol:

-

Take a small aliquot of the resin-bound dipeptide.

-

Wash and dry the resin.

-

Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitate the cleaved peptide with cold diethyl ether.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Analyze the sample by reverse-phase HPLC.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Data Presentation: